molecular formula C12H13NO B13232731 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one CAS No. 1472729-32-0

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one

Cat. No.: B13232731
CAS No.: 1472729-32-0
M. Wt: 187.24 g/mol
InChI Key: ZGUQZVBFAFKXJC-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one is a unique organic compound characterized by its spirocyclic structure, which includes both an indene and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-5’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-12(8-13-11)6-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUQZVBFAFKXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472729-32-0
Record name 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one
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